molecular formula C10H8N4O2 B4331192 10-methyl-2,10-dihydro[1,2,4]triazino[4,3-a][1,3]benzimidazole-3,4-dione

10-methyl-2,10-dihydro[1,2,4]triazino[4,3-a][1,3]benzimidazole-3,4-dione

Cat. No.: B4331192
M. Wt: 216.20 g/mol
InChI Key: LXGOFPCSPUMAAI-UHFFFAOYSA-N
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Description

10-methyl-2,10-dihydro[1,2,4]triazino[4,3-a][1,3]benzimidazole-3,4-dione is a heterocyclic compound that belongs to the class of triazino-benzimidazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-methyl-2,10-dihydro[1,2,4]triazino[4,3-a][1,3]benzimidazole-3,4-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzimidazole with methyl isocyanate, followed by cyclization with hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems for reagent addition and temperature control can improve the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

10-methyl-2,10-dihydro[1,2,4]triazino[4,3-a][1,3]benzimidazole-3,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Amines in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of corresponding oxides.

    Reduction: Formation of reduced derivatives.

    Substitution: Formation of substituted triazino-benzimidazole derivatives.

Scientific Research Applications

10-methyl-2,10-dihydro[1,2,4]triazino[4,3-a][1,3]benzimidazole-3,4-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential anticancer, antimicrobial, and antiviral activities.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 10-methyl-2,10-dihydro[1,2,4]triazino[4,3-a][1,3]benzimidazole-3,4-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The pathways involved may include inhibition of DNA synthesis, disruption of cell membrane integrity, or interference with metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 2,10-dihydro[1,2,4]triazino[4,3-a]benzimidazole-3,4-dione
  • 10-methyl-2,10-dihydro[1,2,4]triazino[4,3-a]benzimidazole-3-thione
  • 10-methyl-2,10-dihydro[1,2,4]triazino[4,3-a]benzimidazole-3,4-diol

Uniqueness

10-methyl-2,10-dihydro[1,2,4]triazino[4,3-a][1,3]benzimidazole-3,4-dione is unique due to its specific substitution pattern and the presence of the triazino-benzimidazole core

Properties

IUPAC Name

10-methyl-2H-[1,2,4]triazino[4,3-a]benzimidazole-3,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N4O2/c1-13-6-4-2-3-5-7(6)14-9(16)8(15)11-12-10(13)14/h2-5H,1H3,(H,11,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXGOFPCSPUMAAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N3C1=NNC(=O)C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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10-methyl-2,10-dihydro[1,2,4]triazino[4,3-a][1,3]benzimidazole-3,4-dione
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10-methyl-2,10-dihydro[1,2,4]triazino[4,3-a][1,3]benzimidazole-3,4-dione
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10-methyl-2,10-dihydro[1,2,4]triazino[4,3-a][1,3]benzimidazole-3,4-dione
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10-methyl-2,10-dihydro[1,2,4]triazino[4,3-a][1,3]benzimidazole-3,4-dione
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